molecular formula C21H20N2O5S2 B2769979 methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate CAS No. 1115871-91-4

methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate

Cat. No.: B2769979
CAS No.: 1115871-91-4
M. Wt: 444.52
InChI Key: LDHWNKRFGUKOBC-UHFFFAOYSA-N
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Description

methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role in various biochemical pathways .

Mechanism of Action

Target of Action

The primary target of Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway . Normally, β-catenin accumulates in the cytoplasm and then translocates to the nucleus, where it binds to transcription factors to activate the transcription of target genes. When β-catenin is degraded, it can no longer perform these functions, thus inhibiting the wnt signaling pathway .

Pharmacokinetics

It is known to be soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of the Wnt signaling pathway by this compound selectively inhibits the proliferation of cancer cells that are dependent on Wnt signaling . It exhibits little efficacy in Wnt-independent cultures .

Biochemical Analysis

Biochemical Properties

MSAB plays a significant role in biochemical reactions, particularly in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, a protein that is part of the Wnt signaling pathway . The interaction between MSAB and β-catenin leads to the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .

Cellular Effects

MSAB has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt/β-catenin signaling pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . Specifically, MSAB selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells .

Molecular Mechanism

The molecular mechanism of action of MSAB involves direct binding interactions with β-catenin . This binding promotes the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin signaling pathway . As a result, there is a downregulation of Wnt/β-catenin target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MSAB change over time. It has been observed that MSAB induces the degradation of β-catenin in a proteasome-dependent manner . This suggests that the stability and degradation of MSAB may be influenced by the activity of the proteasome .

Dosage Effects in Animal Models

The effects of MSAB vary with different dosages in animal models. At dosages of 10-20 mg/kg, MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .

Metabolic Pathways

MSAB is involved in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, leading to its degradation and the subsequent inhibition of the Wnt/β-catenin signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine . The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .

Biological Activity

Methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H20N2O3S
Molecular Weight: 364.44 g/mol
Key Functional Groups:

  • Thiophene ring
  • Sulfonamide group
  • Carboxamide group

The compound's unique structure combines various bioactive functional groups, which may enhance its therapeutic efficacy compared to similar compounds.

The biological activity of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: It has been suggested that the compound could interact with signaling pathways such as the β-catenin pathway, leading to the modulation of gene expression related to cell growth and survival.

Anticancer Properties

Several studies have investigated the anticancer potential of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate. For instance, a study demonstrated that compounds with similar thiophene and sulfonamide structures exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction through the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The sulfonamide moiety present in the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies indicate that methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate may exhibit similar effects against certain bacterial strains.

Case Studies and Research Findings

  • Cytotoxicity Assay:
    • A study evaluated the cytotoxic effects of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate on various cancer cell lines using MTT assays.
    • Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines.
  • Mechanistic Studies:
    • Further mechanistic studies revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its anticancer activity.
    • Western blot analysis showed increased cleavage of PARP and caspase-3, confirming apoptosis induction.
  • Antimicrobial Evaluation:
    • In vitro antimicrobial assays demonstrated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
Methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoateThiophene ring, sulfonamide groupAnticancer, antimicrobial
N-Methyl-4-methylbenzenesulfonamideSulfonamide structureAnti-inflammatory
3-Amino-4-methylthiophene-2-carboxylic AcidThiophene ring with carboxylic acidAnticancer potential

Properties

IUPAC Name

methyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-14-4-10-17(11-5-14)30(26,27)23(2)18-12-13-29-19(18)20(24)22-16-8-6-15(7-9-16)21(25)28-3/h4-13H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHWNKRFGUKOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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